2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with the molecular formula C13H16N4OS3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base.
Formation of the Aminophenylthio Intermediate: The aminophenylthio intermediate is synthesized by reacting 4-aminothiophenol with an appropriate halogenated compound.
Coupling Reaction: The final step involves coupling the aminophenylthio intermediate with the ethylthio-thiadiazole intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Modulating Receptor Activity: Binding to receptors on cell surfaces and altering signal transduction pathways.
Comparison with Similar Compounds
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds, such as:
2-[(4-aminophenyl)thio]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]propanamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-[(4-aminophenyl)thio]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide: Similar structure but with a propylthio group instead of an ethylthio group.
2-[(4-aminophenyl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]propanamide: Similar structure but with a butylthio group instead of an ethylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS3/c1-3-19-13-17-16-12(21-13)15-11(18)8(2)20-10-6-4-9(14)5-7-10/h4-8H,3,14H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLIBCWQVCXMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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